molecular formula C18H22N2O2S B1223095 N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No. B1223095
M. Wt: 330.4 g/mol
InChI Key: FRXNHCCKWVWUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Characterization: A study by Zablotskaya et al. (2013) detailed the synthesis of new derivatives of this compound, emphasizing their physicochemical characterization and exploring the conformational features through X-ray crystallography. The compounds were active in various biological screenings, including psychotropic, anti-inflammatory, and cytotoxicity tests, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against certain strains (Zablotskaya et al., 2013).

  • Antimicrobial and Cytotoxic Activities: Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone. These compounds showed significant anti-inflammatory and potential wound healing effects, with one derivative notably inhibiting MMP-9 at the nanomolar level, highlighting their relevance in inflammatory and oxidative processes (Incerti et al., 2018).

  • Immunomodulating Activity: Research by Doria et al. (1991) on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, closely related compounds, revealed their potential in enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice, making them relevant for immunomodulation (Doria et al., 1991).

Luminescent Properties and Applications

  • Luminescent Properties: Lu et al. (2017) investigated benzothiazole derivatives for their luminescent properties. They found that these compounds exhibit diverse emission regions, making them suitable for applications in white light emission devices, highlighting their potential in optical technologies (Lu et al., 2017).

properties

Product Name

N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C18H22N2O2S/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h4-6,8-9H,1-3,7,10-13H2,(H,19,21)

InChI Key

FRXNHCCKWVWUPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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